![molecular formula C15H15NS B14415004 Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- CAS No. 86022-50-6](/img/structure/B14415004.png)
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- is an organic compound with the molecular formula C16H17NS It is a derivative of benzenecarbothioamide, where the amide nitrogen is substituted with a (1R)-1-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- typically involves the reaction of benzenecarbothioamide with (1R)-1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiobenzamide: A structurally related compound with similar chemical properties.
Benzothioamide: Another related compound with a thiocarbonyl group.
Phenylthioamide: Shares the phenyl and thiocarbonyl groups with Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-.
Uniqueness
Benzenecarbothioamide, N-[(1R)-1-phenylethyl]- is unique due to the presence of the (1R)-1-phenylethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
86022-50-6 |
|---|---|
Molekularformel |
C15H15NS |
Molekulargewicht |
241.4 g/mol |
IUPAC-Name |
N-[(1R)-1-phenylethyl]benzenecarbothioamide |
InChI |
InChI=1S/C15H15NS/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)/t12-/m1/s1 |
InChI-Schlüssel |
LCUFGDBHLKLNJM-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC(=S)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


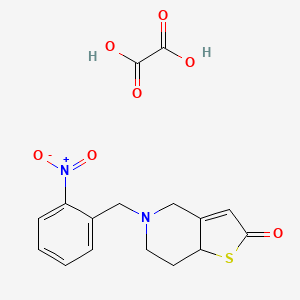
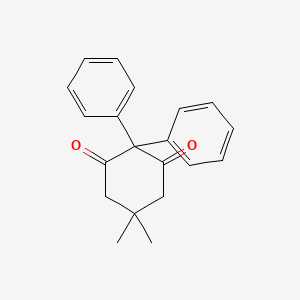
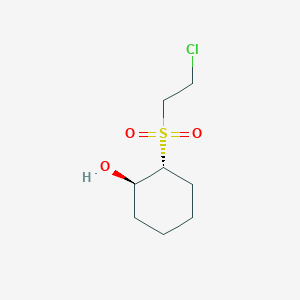
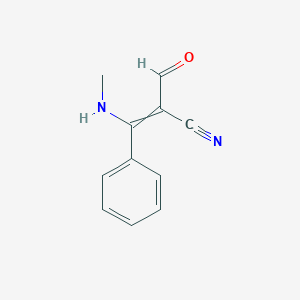
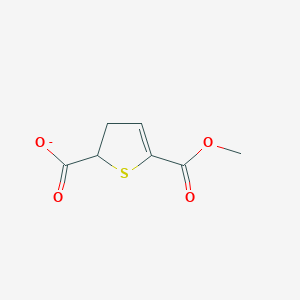

![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
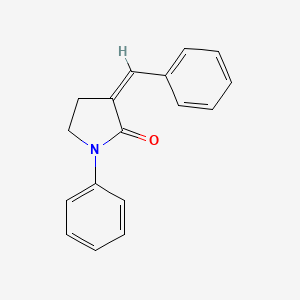

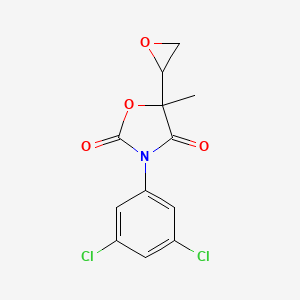

![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)
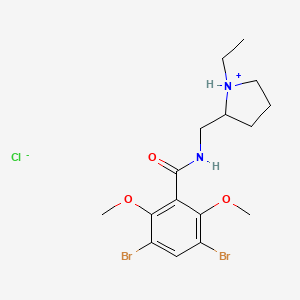
![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
